Cas no 90407-20-8 ((2-bromo-3-nitrophenyl)methanol)
(2-bromo-3-nitrophenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-(hydroxymethyl)-1-nitrobenzene
- 2-bromo-3-nitrobenzyl alcohol;
- (2-bromo-3-nitrophenyl)methanol
- PS-10574
- EN300-252749
- AKOS027345944
- DTXSID101306236
- Benzenemethanol, 2-bromo-3-nitro-
- 2-Bromo-3-nitrobenzenemethanol
- SCHEMBL4615535
- CS-0311401
- MFCD18392283
- 90407-20-8
- 2-Bromo-3-nitrobenzyl alcohol
- E82644
- QDA40720
-
- MDL: MFCD18392283
- Inchi: 1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
- InChI Key: XWMVYVPXQRUCMG-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CO)[N+](=O)[O-]
Computed Properties
- Exact Mass: 230.95300
- Monoisotopic Mass: 230.95311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 66.05000
- LogP: 2.37280
(2-bromo-3-nitrophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001263-250mg |
2-Bromo-3-nitrobenzyl alcohol |
90407-20-8 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A014001263-500mg |
2-Bromo-3-nitrobenzyl alcohol |
90407-20-8 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A014001263-1g |
2-Bromo-3-nitrobenzyl alcohol |
90407-20-8 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| ChemScence | CS-0311401-100mg |
(2-Bromo-3-nitrophenyl)methanol |
90407-20-8 | 100mg |
$133.0 | 2022-04-26 | ||
| ChemScence | CS-0311401-250mg |
(2-Bromo-3-nitrophenyl)methanol |
90407-20-8 | 250mg |
$202.0 | 2022-04-26 | ||
| ChemScence | CS-0311401-1g |
(2-Bromo-3-nitrophenyl)methanol |
90407-20-8 | 1g |
$567.0 | 2022-04-26 | ||
| Apollo Scientific | OR400519-250mg |
2-Bromo-3-nitrobenzyl alcohol |
90407-20-8 | 95% | 250mg |
£140.00 | 2023-09-02 | |
| Apollo Scientific | OR400519-1g |
2-Bromo-3-nitrobenzyl alcohol |
90407-20-8 | 95% | 1g |
£340.00 | 2023-09-02 | |
| Apollo Scientific | OR400519-5g |
2-Bromo-3-nitrobenzyl alcohol |
90407-20-8 | 95% | 5g |
£700.00 | 2023-09-02 | |
| abcr | AB531421-250 mg |
2-Bromo-3-nitrobenzyl alcohol; . |
90407-20-8 | 250MG |
€289.20 | 2022-07-29 |
(2-bromo-3-nitrophenyl)methanol Suppliers
(2-bromo-3-nitrophenyl)methanol Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (2-bromo-3-nitrophenyl)methanol
Chemical Profile of (2-bromo-3-nitrophenyl)methanol (CAS No. 90407-20-8)
(2-bromo-3-nitrophenyl)methanol, identified by its CAS number 90407-20-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a bromo and a nitro substituent on a phenyl ring with a methanol side chain, presents a unique structure that makes it valuable for various synthetic applications and as an intermediate in the development of novel chemical entities.
The structural features of (2-bromo-3-nitrophenyl)methanol make it particularly useful in the synthesis of more complex molecules. The presence of both bromine and nitro groups provides reactive sites for further functionalization, enabling chemists to introduce additional substituents or modify existing ones through a range of chemical reactions. These include cross-coupling reactions, nucleophilic substitutions, and reduction processes, which are fundamental in constructing intricate molecular architectures.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic heterocycles. (2-bromo-3-nitrophenyl)methanol serves as a versatile building block in this context, particularly for the synthesis of pharmacophores that exhibit biological activity. For instance, derivatives of this compound have been explored as potential candidates for antimicrobial, anti-inflammatory, and anticancer applications. The nitro group, in particular, can be reduced to an amine, opening up possibilities for further derivatization into more complex amine-based drugs.
The pharmaceutical industry continually seeks innovative ways to enhance drug discovery processes. (2-bromo-3-nitrophenyl)methanol plays a crucial role in this endeavor by providing a scaffold that can be modified to produce compounds with desired pharmacological properties. Researchers have leveraged its reactivity to develop libraries of compounds for high-throughput screening, aiming to identify new therapeutic targets. This approach has been instrumental in accelerating the discovery of drugs that can address unmet medical needs.
Advances in computational chemistry have further enhanced the utility of (2-bromo-3-nitrophenyl)methanol in drug design. Molecular modeling techniques allow researchers to predict the behavior of this compound and its derivatives in biological systems with high accuracy. By integrating experimental data with computational insights, scientists can optimize the structure of potential drug candidates more efficiently. This synergy between experimental and computational methods has significantly improved the productivity of medicinal chemistry programs.
The synthetic methodologies for preparing (2-bromo-3-nitrophenyl)methanol have also seen considerable development. Modern synthetic routes often emphasize atom economy and sustainability, minimizing waste and reducing environmental impact. For example, catalytic processes have been employed to achieve selective functionalization of the aromatic ring, ensuring high yields and purity of the final product. Such advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, (2-bromo-3-nitrophenyl)methanol finds utility in materials science and agrochemical research. Its unique structural properties make it a valuable precursor for synthesizing dyes, polymers, and specialty chemicals. Researchers have explored its potential as an intermediate in the production of advanced materials with tailored electronic and optical properties. Similarly, derivatives of this compound have been investigated for their efficacy as pesticides or herbicides, contributing to sustainable agricultural practices.
The ongoing exploration of new synthetic pathways continues to expand the applications of (2-bromo-3-nitrophenyl)methanol. Innovations such as flow chemistry and photochemical techniques offer new dimensions to its utility, enabling more efficient and scalable production processes. These advancements not only enhance the accessibility of this compound but also open up new avenues for research and development across multiple disciplines.
In conclusion, (2-bromo-3-nitrophenyl)methanol (CAS No. 90407-20-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel chemical entities with diverse applications. As scientific understanding continues to evolve, the role of this compound is expected to grow even further, driving innovation across multiple sectors.
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